
Polyvinylpyrrolidone
Overview
Description
Polyvinylpyrrolidone (PVP), also known as polyvidone or povidone, is a water-soluble synthetic polymer derived from the monomer N-vinylpyrrolidone . It is widely used in pharmaceuticals, cosmetics, and industrial applications due to its biocompatibility, adhesive properties, and ability to form complexes with small molecules. PVP exhibits unique solubility characteristics: commercial grades are insoluble in most polar solvents (e.g., alcohols) but dissolve in water and select organic solvents like dioxane or acetone when purified . Its viscosity in aqueous solutions remains unaffected by electrolytes, distinguishing it from many other polymers . PVP is also thermally unstable, decomposing before melting, and forms brittle films when cast from solutions .
A key application of PVP is in antimicrobial formulations, where it complexes with iodine to create povidone-iodine, a broad-spectrum disinfectant . In nanotechnology, PVP serves as a stabilizer and growth modifier for nanoparticles, leveraging its amphiphilic nature and tunable molecular weight .
Preparation Methods
Polyvinylpyrrolidone is synthesized through the free radical polymerization of N-vinylpyrrolidone . The process typically involves the use of water as a solvent and hydrogen peroxide as an initiator . The polymerization reaction results in a polymer chain terminated by a hydroxyl group on one end and a 2-pyrrolidone ring on the other . Industrial production methods include vacuum filtration, screen printing, vapor deposition, rotary coating, electrochemical deposition, and magnetron sputtering .
Chemical Reactions Analysis
Polyvinylpyrrolidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents, although this is less common.
Substitution: The polymer can undergo substitution reactions, particularly at the vinyl group.
Complex Formation: This compound forms complexes with various metal ions, stabilizing them and preventing agglomeration.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various metal salts for complex formation . Major products formed include stabilized metal nanoparticles and various substituted derivatives of this compound .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Delivery Systems
PVP plays a critical role in enhancing drug solubility and stability. It is used to create various drug delivery systems, including:
- Nanoparticles and Microspheres: These formulations improve the bioavailability of poorly soluble drugs by facilitating their controlled release .
- Hydrogels: PVP-based hydrogels are utilized for sustained drug release, particularly in targeted therapies .
- Tablet Formulation: As a binder, PVP enhances the cohesiveness of powders, improving tablet integrity and performance .
Formulation Type | Application | Benefits |
---|---|---|
Nanoparticles | Targeted delivery | Enhanced bioavailability |
Microspheres | Controlled release | Sustained therapeutic effects |
Hydrogels | Sustained release | Improved patient compliance |
Tablets | Oral dosage forms | Increased stability and efficacy |
2. Biomedical Applications
PVP's biocompatibility extends its use into biomedical fields:
- Tissue Engineering: PVP serves as a scaffold material that promotes cell attachment and proliferation, aiding tissue regeneration .
- Medical Devices: Coatings made from PVP enhance the biocompatibility of medical devices, reducing thrombogenicity .
- Biosensors: PVP is incorporated into biosensors to improve sensitivity and selectivity for various biological markers .
Cosmetic Applications
In cosmetics, PVP is valued for its film-forming properties. It helps stabilize formulations and enhances user experience in products such as:
- Hair Sprays: Provides hold without flaking.
- Skin Care Products: Improves texture and reduces irritation .
Case Studies
Case Study 1: PVP in Ophthalmic Drug Delivery
Recent advancements have highlighted PVP's potential in ocular drug delivery systems using microneedle technology. This method allows for precise control over drug administration while overcoming barriers presented by the cornea and sclera. Studies indicate that microneedles can deliver drugs effectively for conditions like glaucoma .
Case Study 2: PVP Deposition Disease
A notable case involved a patient who developed extensive PVP deposition disease due to repeated injections of opioid substitution drugs containing high molecular weight PVP. This case illustrates the potential adverse effects of prolonged exposure to PVP through parenteral routes, leading to multi-organ dysfunction .
Future Prospects
The future applications of PVP are promising, especially with advancements in nanotechnology and biotechnology. Potential areas include:
Mechanism of Action
Polyvinylpyrrolidone exerts its effects through various mechanisms:
Stabilization: This compound stabilizes metal nanoparticles by forming a protective layer around them, preventing agglomeration.
Lubrication: It reduces friction in contact lenses and eye drops, acting as a lubricant.
The molecular targets and pathways involved include the interaction with metal ions and the formation of hydrogen bonds with various compounds .
Comparison with Similar Compounds
PVP vs. Polyethylene Glycol (PEG)
Solubility and Drug Delivery
- PVP : Enhances drug dissolution rates by forming amorphous solid dispersions. For example, phenytoin-PVP K-30 solid dispersions significantly improve bioavailability compared to pure drug formulations .
- PEG : Acts as a plasticizer and solubility enhancer but may crystallize under humidity, reducing stability. PEG 6000 is commonly used but requires higher drug-to-carrier ratios for comparable dissolution rates .
Property | PVP K-30 | PEG 6000 |
---|---|---|
Hygroscopicity | Moderate | High |
Thermal Stability | Decomposes before melting | Stable up to 60°C |
Drug Release Efficiency | Higher amorphous stability | Prone to recrystallization |
PVP vs. Hydroxypropyl Methylcellulose (HPMC)
Bioadhesive Hydrogels
- PVP : Increases bioadhesion strength and mechanical properties when blended with HPMC. For instance, HPMC-PVP hydrogels exhibit prolonged drug release (up to 24 hours) and superior mucoadhesion compared to HPMC alone .
- HPMC : Provides gel-forming capacity but lacks intrinsic bioadhesive strength without PVP .
Property | HPMC-PVP Blends | HPMC Alone |
---|---|---|
Bioadhesion Force | 0.45 N/cm² | 0.12 N/cm² |
Drug Release Duration | 24 hours | 8–12 hours |
Tensile Strength | 1.8 MPa | 0.9 MPa |
PVP vs. Heparin and Other Anticoagulants
Medical Device Coatings
- PVP : Reduces bacterial adherence (e.g., E. faecalis) and encrustation on urinary catheters by creating a hydrophilic surface, outperforming uncoated polyurethane .
Role in Colloidal Stability
- PVP: Acts as a multifunctional agent (stabilizer, reductant, dispersant) in synthesizing Ag, Au, and Pt nanoparticles. Its amphiphilic structure enables solvent versatility and morphology control .
- Citrate/CTAB : Citrate provides electrostatic stabilization but lacks PVP’s ability to modify growth kinetics. CTAB is toxic and less biocompatible .
Parameter | PVP | Citrate | CTAB |
---|---|---|---|
Toxicity | Low | Low | High |
Morphology Control | High (cubes, rods, spheres) | Limited (spheres) | Moderate (rods, prisms) |
Biocompatibility | Excellent | Good | Poor |
PVP vs. Polyacrylate and Rayon in Absorption
Liquid Retention Capacity
Biological Activity
Polyvinylpyrrolidone (PVP), a synthetic polymer, is widely recognized for its versatility in pharmaceutical and biomedical applications. Its unique chemical properties and biological activity make it a significant compound in drug formulation, tissue engineering, and as an excipient.
PVP is a water-soluble polymer with the chemical formula . It is produced through the polymerization of N-vinyl-2-pyrrolidone. The molecular weight of PVP can vary significantly, influencing its solubility and biological activity. Common grades include K30, K60, and K90, with K30 being the most frequently used in pharmaceutical applications.
Biological Activity Overview
PVP exhibits several biological activities, including:
- Antioxidant Properties : PVP has been shown to enhance the antioxidant activity of various compounds when used as a stabilizing agent. For instance, studies indicate that PVP can improve the bioavailability of phytochemicals, leading to increased antioxidant effects in vitro .
- Antibacterial Activity : Recent research demonstrated that PVP can enhance the antibacterial properties of certain compounds when used in micelle formulations. For example, Pht@PVP micelles exhibited significant antibacterial activity against various bacterial strains due to improved solubilization .
- Anti-inflammatory Effects : PVP has been noted to reduce nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent. This effect is attributed to its ability to modulate inflammatory pathways .
1. Antioxidant and Anti-inflammatory Study
In a study examining the effects of PVP on phytochemical-based nanoantioxidants, it was found that PVP significantly enhanced the antioxidant capacity of these formulations. The study reported a reduction in nitric oxide production by 58.8% in RAW264.7 cells treated with Pht@PVP micelles . This suggests potential applications in nutraceuticals and therapeutic agents.
2. Drug Delivery Systems
PVP's role as an excipient in drug formulation has been extensively studied. It is particularly effective in enhancing the solubility and stability of poorly soluble drugs. A systematic review highlighted that PVP can be utilized in various drug delivery systems, including oral tablets and injectable formulations . The polymer's biocompatibility and biodegradability further support its use in medical applications.
3. Toxicity and Safety Assessments
Comprehensive toxicity studies have shown that PVP is biologically inert at high doses. No adverse effects were observed in chronic toxicity studies involving rats and dogs at doses up to 5,000 mg/kg body weight per day . These findings support its safety for use in pharmaceutical formulations.
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to optimize PVP’s role as a nanoparticle stabilizer?
PVP’s efficacy as a stabilizer in nanoparticle synthesis depends on its molecular weight (MW), concentration, and solvent polarity. A systematic approach involves:
- MW Selection : Lower-MW PVP (e.g., K15–K30) enhances reducing properties in aqueous synthesis, while higher-MW PVP (K90) improves colloidal stability in organic solvents .
- Concentration Optimization : Titrate PVP concentrations (0.1–5% w/v) to balance steric stabilization and unintended aggregation. Excess PVP may hinder catalytic activity by blocking active sites .
- Characterization : Use TEM and dynamic light scattering (DLS) to validate nanoparticle size and dispersity. For example, PVP-capped AgNPs synthesized with 1% w/v K30 exhibit <50 nm size and monodispersity .
Q. How can researchers design experiments to determine optimal PVP concentrations in pharmaceutical formulations?
PVP’s binding capacity in tablet formulations is influenced by polymer concentration, compression force, and excipient compatibility. Key steps include:
- Factorial Design : Apply a Box-Behnken design (3-factor, 3-level) to evaluate variables like PVP concentration (2–5% w/w), starch content, and compression pressure. Responses include disintegration time and dissolution rate .
- In Vitro Testing : Use USP dissolution apparatus (e.g., paddle method at 50 rpm) to quantify drug release profiles. For mucoadhesive tablets, texture analyzers measure adhesion force (e.g., 0.5–1.5 N) .
- Data Validation : Statistical tools (ANOVA, response surface plots) identify significant factors. For instance, 2.5% w/w PVP in eslicarbazepine tablets achieves 85% drug release at 45 minutes .
Advanced Research Questions
Q. What advanced techniques resolve contradictions in PVP’s dual role as a stabilizer and reductant in nanoparticle synthesis?
Conflicting reports on PVP’s redox activity arise from solvent-dependent behavior. Methodological solutions include:
- Solvent-Specific Analysis : In aqueous systems, PVP’s pyrrolidone groups weakly reduce metal ions (e.g., Ag⁺ → Ag⁰), but in non-polar solvents, it acts purely as a stabilizer. UV-Vis spectroscopy (λ = 400–450 nm for AgNPs) tracks reduction kinetics .
- Surface-Enhanced Raman Spectroscopy (SERS) : Probe PVP’s adsorption geometry on nanoparticle surfaces. For AuNPs, SERS peaks at 1285 cm⁻¹ (C–N stretch) confirm PVP’s binding orientation .
- Controlled Experiments : Compare PVP with alternative reductants (e.g., citrate) under identical conditions to isolate its contributions .
Q. How can researchers assess PVP’s impact on nanoparticle morphology during shape-controlled synthesis?
Morphological control requires precise tuning of PVP’s interaction with crystal facets:
- Crystallographic Analysis : In polyol synthesis, PVP preferentially binds to {100} facets of Ag nanocubes, promoting anisotropic growth. High-resolution TEM and XRD (e.g., (111) vs. (200) peak ratios) quantify facet stabilization .
- Kinetic Studies : Vary PVP injection rates (e.g., 0.1–1 mL/min) to modulate nucleation vs. growth phases. Slower injection favors monodisperse nanospheres .
- Molecular Dynamics (MD) Simulations : Model PVP’s adsorption energy on different metal surfaces to predict morphology (e.g., rods vs. cubes) .
Q. What methodologies evaluate PVP-induced cytotoxicity in biomedical applications?
Conflicting reports on PVP biocompatibility necessitate rigorous assays:
- Hemocompatibility Testing : Incubate erythrocytes with PVP-coated nanoparticles (1–100 µg/mL) for 24 hours. Measure hemolysis via spectrophotometry (λ = 540 nm) and calcium flux via fluorometry .
- Apoptosis Assays : Use Annexin V-FITC/PI staining and flow cytometry to quantify early/late apoptosis in cell lines (e.g., HEK293) exposed to PVP .
- Control Experiments : Compare PVP with uncoated nanoparticles to differentiate polymer-specific effects from core material toxicity .
Q. Key Methodological Takeaways
- Reproducibility : Document PVP’s MW, solvent, and concentration meticulously, as minor variations significantly alter outcomes .
- Interdisciplinary Validation : Combine experimental data (e.g., dissolution profiles) with computational models (MD simulations) to resolve mechanistic ambiguities .
- Ethical Reporting : Disclose PVP’s batch-to-batch variability and supplier details to ensure reproducibility in biological studies .
Properties
IUPAC Name |
1-ethenylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNWPMSKXPGLAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Record name | 1-VINYL-2-PYRROLIDONE | |
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Related CAS |
9003-39-8, 109412-11-5 | |
Record name | Poly(vinylpyrrolidone) | |
Source | CAS Common Chemistry | |
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Record name | 2-Pyrrolidinone, 1-ethenyl-, trimer | |
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DSSTOX Substance ID |
DTXSID2021440 | |
Record name | Vinylpyrrolidone | |
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Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder. | |
Record name | POLYVINYLPYRROLIDONE | |
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Record name | POLYVINYLPYRROLIDONE | |
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Record name | 1-VINYL-2-PYRROLIDONE | |
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Boiling Point |
90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F | |
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Record name | 2-PYRROLIDINONE,1-ETHENYL- | |
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Record name | 1-VINYL-2-PYRROLIDONE | |
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Flash Point |
95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good | |
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Record name | Povidone | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04 | |
Record name | POLYVINYLPYRROLIDONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | POLYVINYLPYRROLIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-PYRROLIDINONE,1-ETHENYL- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-VINYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-VINYL-2-PYRROLIDONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/727 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
Relative vapor density (air = 1): 3.83, 3.83 | |
Record name | 1-VINYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-VINYL-2-PYRROLIDONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/727 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg | |
Record name | N-Vinyl-2-pyrrolidone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1362 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-PYRROLIDINONE,1-ETHENYL- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-VINYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-VINYL-2-PYRROLIDONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/727 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
Povidone-iodine is a water-soluble complex that mediates a bactericidal or virucidal action following the gradual liberation of free iodine from the complex at the application site to react with the pathogen. Please refer to the drug entry for [DB06812] for the full mechanism of action of the complex., ONE OF MAJOR PROPERTIES OF PVP IS ITS PHYSIO-CHEMICAL BEHAVIOR, WHICH IS... COMPARABLE TO THAT OF SERUM ALBUMEN... THUS IT FIXES & TRANSPORTS WATER AS WELL AS THE PRODUCTS FIXED BY SERUM ALBUMEN... IT CAN ALSO CARRY SUCH SUBSTANCES AS UREA, CREATININE, LACTOFLAVIN, COLORING MATTERS, HORMONES, & GLUCOSE. | |
Record name | Povidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | POLYVINYLPYRROLIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid | |
CAS No. |
9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer) | |
Record name | POLYVINYLPYRROLIDONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-Vinyl-2-pyrrolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinone, 1-ethenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Povidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pvpp | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pvpp | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Vinylpyrrolidone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyrrolidinone, 1-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vinylpyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-vinyl-2-pyrrolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Povidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Polyvinylpolypyrrolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-VINYLPYRROLIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76H9G81541 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | POLYVINYLPYRROLIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-PYRROLIDINONE,1-ETHENYL- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-VINYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-VINYL-2-PYRROLIDONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/727 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
13.9 °C, 13 °C, 57 °F | |
Record name | Povidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | POLYVINYLPYRROLIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-VINYL-2-PYRROLIDONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-VINYL-2-PYRROLIDONE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/727 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.